molecular formula C22H20N2O2S B2884753 (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide CAS No. 1005974-90-2

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide

Cat. No. B2884753
M. Wt: 376.47
InChI Key: YLUJTUBHLMFHSF-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

A study by Hamad et al. (2010) on amino acid derivatives, including naphthalene derivatives, revealed their potential antiviral properties, particularly against HIV. These compounds exhibited inhibitory activity against HIV-1 and HIV-2 in vitro, with one derivative being highlighted as a potent inhibitor of HIV-1 replication, suggesting a pathway for developing antiviral agents (Hamad et al., 2010).

Anti-Parkinson's Activity

Research by Gomathy et al. (2012) synthesized novel acetamide derivatives and assessed their anti-Parkinson's activity. The study found that certain derivatives exhibited potent free radical scavenging activity and significant anti-Parkinson's effects in an in vivo model, suggesting their potential as therapeutic agents for Parkinson's disease (Gomathy et al., 2012).

Anticancer and Anti-inflammatory Properties

Faheem (2018) explored the pharmacological potential of novel heterocyclic derivatives, including oxadiazole and pyrazole compounds, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study highlighted compounds with good affinity for COX-2 and 5-LOX, correlating to significant analgesic and anti-inflammatory effects, suggesting their utility in developing anticancer and anti-inflammatory drugs (Faheem, 2018).

Molecular Structure Analysis

A study by Galushchinskiy et al. (2017) on the crystal structures of (oxothiazolidin-2-ylidene)acetamides, related to the chemical structure of interest, provided insights into the molecular configurations and potential interactions of similar compounds. Understanding these molecular structures can aid in the design and development of new compounds with specific biological activities (Galushchinskiy et al., 2017).

Synthesis and Biological Evaluation

Research on synthesizing and evaluating the biological activity of compounds containing the naphthalene moiety, such as aminothiazoles and thiazolylacetonitrile derivatives, has shown potential anti-inflammatory effects. These studies contribute to understanding how structural variations in compounds similar to "(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide" can influence biological activity, offering pathways for developing new therapeutic agents (Thabet et al., 2011).

properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-14-11-12-18(26-3)20-21(14)27-22(24(20)2)23-19(25)13-16-9-6-8-15-7-4-5-10-17(15)16/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUJTUBHLMFHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)CC3=CC=CC4=CC=CC=C43)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide

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